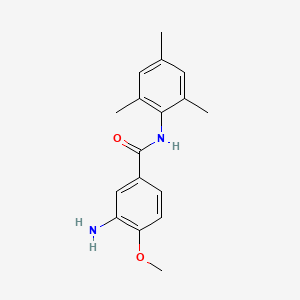
3-Amino-N-mesityl-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-mesityl-4-methoxybenzamide is an organic compound with the molecular formula C17H20N2O2 It is a derivative of benzamide, featuring an amino group, a mesityl group, and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-mesityl-4-methoxybenzamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with mesitylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-mesityl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-mesityl-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-N-mesityl-4-methoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the mesityl and methoxy groups contribute to the compound’s overall stability and lipophilicity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-methoxybenzamide: Lacks the mesityl group, resulting in different chemical and biological properties.
N-mesitylbenzamide: Lacks the amino and methoxy groups, affecting its reactivity and applications.
4-Methoxybenzamide: Lacks both the amino and mesityl groups, leading to distinct characteristics.
Uniqueness
3-Amino-N-mesityl-4-methoxybenzamide is unique due to the presence of all three functional groups (amino, mesityl, and methoxy) on the benzene ring. This combination of groups imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H20N2O2 |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
3-amino-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O2/c1-10-7-11(2)16(12(3)8-10)19-17(20)13-5-6-15(21-4)14(18)9-13/h5-9H,18H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
CEULVDVJEBAVGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


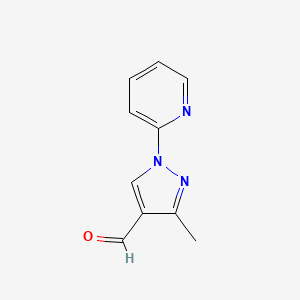
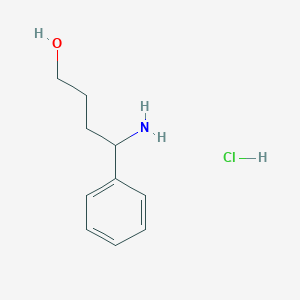
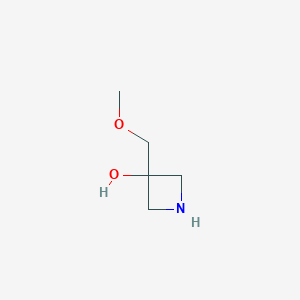
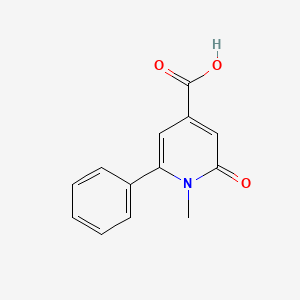
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
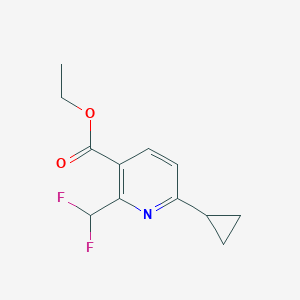

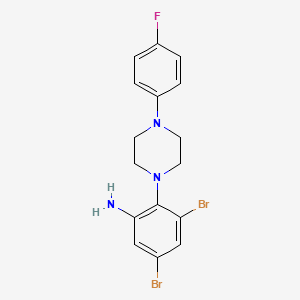
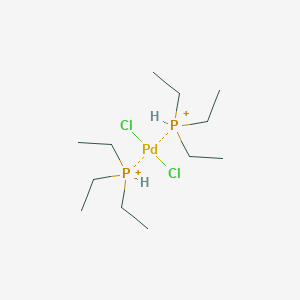
![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
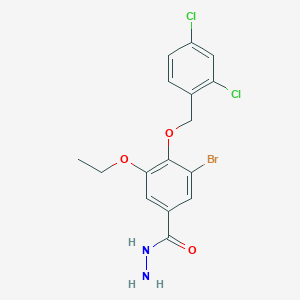
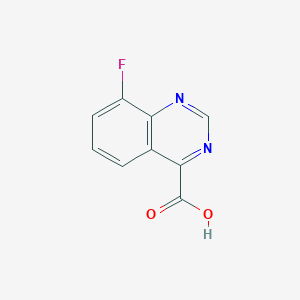
![6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13006883.png)
